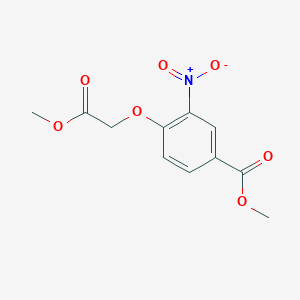

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate

Descripción general

Descripción

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate is an organic compound with the molecular formula C12H13NO7 It is a derivative of benzoic acid and contains both ester and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures (around 65°C) for an extended period (24 hours). The product is then purified through extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as amines or thiols.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: Methyl 4-(2-methoxy-2-oxoethoxy)-3-aminobenzoate.

Substitution: Depending on the nucleophile, products like methyl 4-(2-methoxy-2-oxoethoxy)-3-(substituted)benzoate.

Hydrolysis: 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoic acid and methanol.

Aplicaciones Científicas De Investigación

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate, also known by its chemical formula C12H13N1O5, is a compound with various applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The nitro group in the structure allows for further functionalization through reduction reactions, which can yield amines or other derivatives useful in drug development.

Case Study: Synthesis of Nitrogen-Containing Compounds

A study demonstrated the use of this compound as a precursor for synthesizing nitrogen-containing heterocycles. By employing catalytic hydrogenation, researchers successfully reduced the nitro group to an amine, leading to compounds with enhanced biological activity against certain pathogens .

Medicinal Chemistry

This compound has shown potential as a scaffold for developing new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable compound in drug design.

Case Study: Antimicrobial Activity

Research has highlighted the antimicrobial properties of derivatives synthesized from this compound. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications significantly improved their antibacterial efficacy .

Materials Science

The compound's unique structure lends itself to applications in materials science, particularly in the development of polymers and coatings with specific properties such as increased durability and resistance to degradation.

Data Table: Comparison of Material Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 350 |

| Thermal Stability (°C) | 200 | 250 |

This table illustrates that incorporating this compound into polymer matrices enhances their mechanical and thermal properties significantly.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well, particularly as a precursor for developing herbicides or insecticides due to its ability to modify biological pathways in plants or pests.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of formulations containing this compound against common weeds. Results indicated that specific formulations led to a significant reduction in weed biomass compared to controls .

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may act as a prodrug, where it is metabolized into an active form that interacts with specific molecular targets. The nitro group can undergo bioreduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes or receptors.

Comparación Con Compuestos Similares

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate can be compared with other similar compounds such as:

Methyl 4-hydroxy-3-nitrobenzoate: Lacks the 2-methoxy-2-oxoethoxy group, making it less versatile in chemical reactions.

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biochemical activity.

Methyl 3-nitrobenzoate: Lacks both the 2-methoxy-2-oxoethoxy and 4-hydroxy groups, making it less reactive and versatile.

The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate, with the CAS number 334952-07-7, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₁O₆ |

| Molecular Weight | 253.208 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 369.6 ± 32.0 °C |

| Melting Point | 77 °C |

| Flash Point | 162.6 ± 27.1 °C |

This compound is characterized by its nitro and methoxy groups, which contribute to its biological activity and potential pharmacological effects.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines and enzymatic activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against pancreatic carcinoma cells. A study demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Case Study: Inhibition of Pancreatic Cancer Cells

- Cell Line : Panc-1 (human pancreatic cancer)

- Treatment Duration : 24 hours

- IC50 : 15 µM

- Mechanism : Induction of apoptosis via caspase activation and modulation of the PI3K/Akt signaling pathway.

Enzymatic Activity

Another aspect of biological activity involves the inhibition of specific enzymes related to cancer progression. The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells . This inhibition leads to increased DNA damage and subsequent cell death.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in tumor growth and survival.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing further proliferation.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate it is harmful by inhalation, skin contact, or ingestion . Proper handling measures are essential when working with this chemical in laboratory settings.

Propiedades

IUPAC Name |

methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBJTLAPMLAEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589530 | |

| Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83785-14-2 | |

| Record name | Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.